Norgestomet

Descripción general

Descripción

Métodos De Preparación

El Norgestomet se sintetiza mediante una serie de reacciones químicas que comienzan con la progesterona. La ruta sintética implica los siguientes pasos :

Epoxidación: La progesterona experimenta una reacción de epoxidación con un peróxido para formar un intermedio de epóxido.

Hidrólisis: El intermedio de epóxido se hidroliza para formar un diol.

Oxidación: El diol se oxida para formar una dicetona.

Acetilación: La dicetona experimenta una acetilación para formar el producto final, this compound.

Los métodos de producción industrial para el this compound implican optimizar estas condiciones de reacción para lograr un alto rendimiento y pureza. Se utiliza el análisis cuantitativo de RMN para determinar la pureza del producto sintetizado .

Análisis De Reacciones Químicas

El Norgestomet experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse para formar cetonas y ácidos carboxílicos correspondientes.

Reducción: La reducción del this compound puede producir derivados de alcohol.

Sustitución: El this compound puede experimentar reacciones de sustitución, particularmente en el grupo acetoxi, para formar diferentes ésteres.

Los reactivos comunes utilizados en estas reacciones incluyen peróxidos para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y cloruros de acilo para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

El Norgestomet tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El Norgestomet ejerce sus efectos uniéndose a los receptores de progesterona en el sistema reproductivo . Esta unión inhibe la liberación de la hormona liberadora de gonadotropina (GnRH) del hipotálamo, lo que a su vez reduce la secreción de la hormona luteinizante (LH) y la hormona folículoestimulante (FSH) de la glándula pituitaria . La reducción en los niveles de LH y FSH previene la ovulación y mantiene el embarazo en el ganado .

Comparación Con Compuestos Similares

El Norgestomet es similar a otros progestágenos sintéticos como la medroxiprogesterona y la fluorogestona . El this compound tiene propiedades únicas que lo hacen más potente y activo por vía oral que la progesterona . También tiene una vida media más larga y mejor biodisponibilidad en comparación con otros progestágenos .

Compuestos similares

- Medroxiprogesterona

- Fluorogestona

- Norgestimate

- Norgestrel

La mejor actividad oral y potencia del this compound lo convierten en una herramienta valiosa en medicina veterinaria para controlar los ciclos reproductivos en el ganado .

Actividad Biológica

Norgestomet is a synthetic progestogen primarily used in veterinary medicine, particularly for synchronizing estrus in cattle and small ruminants. Its biological activity has been extensively studied, revealing its mechanisms of action, effects on reproductive physiology, and potential applications in animal husbandry.

This compound functions as a progestational agent by binding to progesterone receptors in target tissues. Research indicates that it competes effectively with natural progesterone for these receptors, demonstrating a higher binding affinity than progesterone itself . This interaction is crucial for regulating reproductive processes such as the estrous cycle and maintaining pregnancy.

Receptor Binding Studies

- Binding Affinity : this compound shows a strong competitive binding affinity for the progesterone receptor (rP) in bovine uterine endometrium, which is essential for its role in synchronizing estrus .

- Estrogenic Activity : While this compound primarily acts as a progestogen, studies have shown weak estrogenic activity at high concentrations (greater than 1 µM) in MCF-7 breast cancer cell bioassays .

Effects on Reproductive Physiology

This compound's administration has significant effects on the reproductive physiology of treated animals. It is commonly used in protocols for estrus synchronization and ovulation induction.

Estrus Synchronization

- Cattle : this compound is a key component of Syncro-Mate-B, used to synchronize estrus in cattle. Studies have shown that pre-treatment with this compound leads to normal luteal phase lengths even after postpartum first ovulation .

- Small Ruminants : In ewes and goats, this compound implants have proven effective for inducing estrus during the non-breeding season, with pregnancy rates ranging from 60% to 72% .

Case Studies

- Dairy Cows : A study examined the effects of this compound on plasminogen activator activity (PAA) in cervical mucus and endometrial tissues. Results indicated that PAA levels were significantly lower in this compound-treated groups compared to controls, suggesting an impact on reproductive tract secretions .

- Goats : Research demonstrated that this compound implants could maintain pregnancies in goats, with successful outcomes leading to live births .

Comparative Efficacy

The comparative efficacy of this compound against other progestogens has been evaluated in various studies:

| Progestogen | Binding Affinity (rP) | Efficacy in Estrus Synchronization | Pregnancy Rates (%) |

|---|---|---|---|

| This compound | High | Effective | 60 - 72 |

| Melengestrol Acetate | Moderate | Effective | Varies |

| Fluorogestone | Moderate | Effective | Varies |

Safety and Side Effects

While this compound is generally considered safe when used according to veterinary guidelines, potential side effects may include hormonal imbalances or altered reproductive cycles if misused. Monitoring during treatment is advised to ensure optimal results and animal welfare.

Propiedades

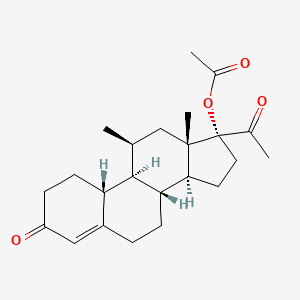

IUPAC Name |

[(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13-,18-,19-,20-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSXBCZCPVUWHT-VIFKTUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)OC(=O)C)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016491 | |

| Record name | Norgestomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25092-41-5 | |

| Record name | Norgestomet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgestomet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestomet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norgestomet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTOMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L33UD42X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Norgestomet?

A1: this compound is a synthetic progestin, meaning it mimics the biological activity of the naturally occurring hormone progesterone [, , , , ]. It interacts with progesterone receptors, primarily in the hypothalamus and pituitary gland, leading to suppression of gonadotropin-releasing hormone (GnRH) and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, , , ].

Q2: How does this compound impact ovarian function?

A2: By suppressing LH and FSH, this compound prevents ovulation and estrus (heat) in cows and heifers [, , , ]. This effect on the hypothalamic-pituitary-ovarian axis is temporary and reversible, with estrus typically resuming after this compound withdrawal [, , , ].

Q3: Can this compound be used to induce estrus and synchronize ovulation?

A3: Yes, this compound is widely used for estrus synchronization in cattle [, , , , , , ]. When administered for a specific duration, followed by withdrawal, it triggers a synchronized estrus and ovulation, allowing for timed artificial insemination (TAI) [, , , , ].

Q4: Does the stage of the estrous cycle at the time of this compound implantation affect its efficacy?

A4: Yes, research suggests that this compound is more effective in suppressing ovulation when implanted on Day 7 of the estrous cycle compared to later stages []. This difference in efficacy highlights the importance of considering the estrous cycle stage for optimal results.

Q5: How does this compound treatment affect follicular development?

A5: this compound treatment can lead to different follicular development patterns []. While it can maintain the dominant follicle in some cases [], it can also suppress dominant follicle growth and promote the emergence of a new follicular wave after treatment withdrawal [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C21H27NO3 and a molecular weight of 341.44 g/mol [].

Q7: What type of delivery systems are used for this compound in cattle?

A7: this compound is typically administered to cattle through slow-release ear implants made of either silicone or Hydron [, , ]. These implants allow for controlled release of the drug over a specific period.

Q8: Is there a difference in the release rate of this compound from silicone and Hydron implants?

A8: Yes, research indicates that while both silicone and Hydron implants release this compound in a linear declining pattern, the rate of release differs []. Hydron implants release more this compound in the initial days, while silicone implants release more in the later days of the implantation period.

Q9: How is this compound metabolized and excreted?

A9: this compound is primarily metabolized in the liver and excreted in the feces and urine [, ]. The metabolism primarily involves hepatic enzymes, and the metabolites are eliminated through both biliary and renal routes.

Q10: Does this compound treatment affect progesterone levels?

A10: Yes, this compound treatment elevates progesterone levels in cattle [, , ]. The degree and duration of elevation depend on the dose and duration of treatment.

Q11: How does this compound treatment impact LH pulsatility?

A11: this compound treatment reduces LH pulse frequency in cows [, ]. This suppression of LH pulses plays a crucial role in preventing ovulation and controlling the estrous cycle.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.